molecular formula C15H10O5 B11852173 5,6-Dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one CAS No. 740847-29-4

5,6-Dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one

Cat. No.: B11852173
CAS No.: 740847-29-4
M. Wt: 270.24 g/mol
InChI Key: VMOBMZZJONPCOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one is a polyphenolic flavonoid compound. It is known for its antioxidant properties and is commonly found in various plants. This compound has garnered significant interest due to its potential therapeutic applications in medicine, particularly in the treatment of cardiovascular and neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2,4,6-trihydroxyacetophenone and 4-hydroxybenzaldehyde as starting materials. These reactants undergo a condensation reaction in the presence of a base, followed by cyclization to form the chromenone structure .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted ethers and esters .

Scientific Research Applications

5,6-Dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s antioxidant properties make it a valuable tool in studying oxidative stress and its effects on biological systems.

    Medicine: It has potential therapeutic applications in treating cardiovascular and neurodegenerative diseases due to its anti-inflammatory and antioxidant effects.

    Industry: The compound is used in the formulation of dietary supplements and functional foods

Mechanism of Action

The mechanism of action of 5,6-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one involves its ability to scavenge free radicals and inhibit oxidative stress. It modulates inflammatory signaling pathways and cytokine expression, thereby exerting anti-inflammatory effects. The compound also inhibits the production of reactive oxygen species, protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one is unique due to its specific hydroxylation pattern, which contributes to its potent antioxidant activity. Its ability to modulate multiple signaling pathways makes it a versatile compound in therapeutic applications .

Properties

CAS No.

740847-29-4

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

IUPAC Name

5,6-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-7-11(18)14-12(20-13)6-5-10(17)15(14)19/h1-7,16-17,19H

InChI Key

VMOBMZZJONPCOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.